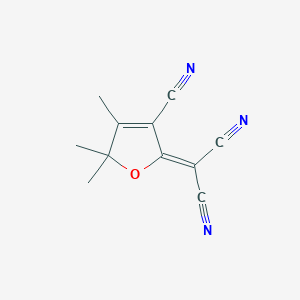

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex molecular architecture. The primary IUPAC name is this compound, which systematically describes the structural components and their connectivity. This naming convention clearly identifies the central propanedinitrile moiety, which contains two nitrile groups attached to the same carbon atom, forming what is commonly known as a malononitrile unit.

The systematic naming also incorporates the furan ring system with its specific substitution pattern. The furan ring bears a cyano group at position 3 and three methyl groups, with two methyl groups located at position 5 creating a quaternary carbon center. The ylidene designation indicates the presence of a double bond connection between the furan ring system and the malononitrile portion of the molecule. Alternative systematic names include "propanedinitrile, 2-(3-cyano-4,5,5-trimethyl-2(5H)-furanylidene)-" and "propanedinitrile, (3-cyano-4,5,5-trimethyl-2(5H)-furanylidene)-".

The nomenclature reflects the compound's classification as an unsaturated malononitrile derivative, which represents a significant class of compounds known for their unique electronic properties and potential tautomeric behavior. The systematic approach to naming ensures that the complete structural information is conveyed through the chemical name, enabling precise identification and communication within the scientific community.

CAS Registry Number and Alternative Identifiers

The compound is officially registered with the Chemical Abstracts Service under the unique identifier CAS Registry Number 171082-32-9. This numerical identifier serves as the primary means of unambiguous identification in chemical databases and regulatory systems worldwide. The CAS number ensures consistent identification regardless of variations in naming conventions or language differences.

Multiple alternative identifiers exist for this compound across various chemical databases and classification systems. The MDL number MFCD29086918 provides identification within the MDL Information Systems database. The compound is also catalogued in PubChem with the identifier CID 9990345, while ChemSpider assigns it the ID 8165927. Additional database identifiers include ChEMBL ID CHEMBL1914584 and DSSTox Substance ID DTXSID60433759.

The European Community has assigned the EC Number 888-086-3 for regulatory and classification purposes. Various commercial suppliers utilize their own internal catalog numbers, such as TCI product number C3791 and Achemblock catalog ID W161256. The compound is also referenced by alternative names in different databases, including common synonyms such as "2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran" and "2-[3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene]malononitrile".

Molecular Formula and Structural Representation

The molecular formula of this compound is C₁₁H₉N₃O, indicating the presence of eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight is precisely calculated as 199.213 atomic mass units according to monoisotopic mass measurements, with an average molecular mass of 199.21 atomic mass units.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉N₃O | |

| Monoisotopic Mass | 199.074562 amu | |

| Average Molecular Mass | 199.21 amu | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| XlogP Value | 0.4 |

The structural representation reveals a complex conjugated system featuring a furan ring directly connected to a malononitrile group through a double bond. The furan ring system contains an oxygen atom at position 1, with substituents including a cyano group at position 3 and a gem-dimethyl substitution pattern at position 5. The structural formula can be represented as N≡C-C(C≡N)=C₁-O-C(C)(C)-C(C)=C₁-C≡N, clearly showing the connectivity and functional group arrangements.

The compound exhibits significant conjugation between the electron-rich furan ring and the electron-deficient malononitrile moiety, creating a push-pull electronic system. This conjugated structure contributes to the compound's potential applications in materials science and its interesting photophysical properties. The spatial arrangement of the functional groups creates opportunities for intramolecular interactions and influences the overall molecular geometry and electronic distribution.

Isomeric Forms and Tautomeric Considerations

The structural characteristics of this compound present several important considerations regarding potential isomeric forms and tautomeric equilibria. Compounds containing nitrile groups conjugated to double bond systems, particularly those classified as unsaturated malononitriles, are known to exhibit nitrile-ketenimine tautomerism. This tautomeric behavior involves the migration of hydrogen atoms and rearrangement of electron density, potentially leading to the formation of ketenimine structures from the original nitrile configuration.

Research on structurally related unsaturated malononitriles has demonstrated that the percentage of each tautomer in solution depends on numerous environmental factors, including temperature, solvent polarity, and the specific substituent pattern on the molecule. The equilibrium between different tautomeric forms can be established very quickly under changing external conditions, making the tautomeric behavior a dynamic process that significantly influences the compound's chemical and physical properties.

The presence of multiple nitrile groups in the malononitrile portion of the molecule creates additional complexity in the tautomeric considerations. Each nitrile group has the potential to participate in tautomeric equilibria, and the conjugation with the furan ring system may influence the relative stability of different tautomeric forms. The electron-donating nature of the furan ring, combined with the electron-withdrawing characteristics of the multiple nitrile groups, creates a push-pull electronic system that can stabilize certain tautomeric forms over others.

Mass spectrometry studies on similar unsaturated malononitrile compounds have provided valuable insights into tautomeric behavior in the gas phase, where different equilibria may be established compared to solution phase behavior. The specific substitution pattern on the furan ring, particularly the presence of the additional cyano group and the trimethyl substitution pattern, may influence the tautomeric equilibrium and the relative stability of different isomeric forms. Understanding these tautomeric considerations is crucial for predicting the compound's reactivity patterns and for interpreting spectroscopic data accurately.

Properties

IUPAC Name |

2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-9(6-14)10(8(4-12)5-13)15-11(7,2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMBQNOAWLPZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433759 | |

| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171082-32-9 | |

| Record name | 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The most commonly reported method to synthesize 2-(3-cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile involves the condensation of malononitrile with a suitable ketone precursor under basic conditions, followed by cyclization to form the substituted furan ring.

Specific Preparation Procedure

A representative preparation method is as follows, extracted from detailed experimental data:

-

- 3-Hydroxy-3-methyl-2-butanone (a ketone precursor)

- Malononitrile (active methylene compound)

- Sodium ethoxide (NaOEt) as a base catalyst

- Ethanol as solvent

-

- Sodium ethoxide (0.391 g, 5.75 mmol) is added to a solution of 3-hydroxy-3-methyl-2-butanone (4 mL, 38 mmol) and malononitrile (4.9 g, 74 mmol) in ethanol (10 mL).

- The mixture is stirred at room temperature for 1.5 hours.

- The reaction mixture is then heated to reflux at 80 °C for 1 hour.

- After reflux, the mixture is cooled to room temperature and then further cooled to 0 °C overnight.

- The solid precipitate formed is filtered to yield this compound as an orange solid.

Yield: Approximately 51% (3.83 g, 19.23 mmol)

-

- ^1H NMR (500 MHz, DMSO-D6): δ 2.36 (s, 3H), 1.59 (s, 6H)

- ^13C NMR (126 MHz, DMSO-D6): δ 186.2, 177.8, 112.7, 112.0, 110.5, 104.1, 101.8, 55.2, 23.7, 14.7

This method is referenced in the literature for synthesizing the compound as a key intermediate in fluorescent probe development.

Reaction Mechanism Insights

- The base (NaOEt) deprotonates malononitrile, generating a nucleophilic carbanion.

- The carbanion attacks the carbonyl carbon of 3-hydroxy-3-methyl-2-butanone, leading to a Knoevenagel condensation.

- Subsequent cyclization and dehydration steps form the substituted furan ring bearing cyano and methyl substituents.

- The reaction conditions (reflux and cooling) facilitate crystallization and purification of the product.

Preparation Data Summary Table

| Parameter | Details |

|---|---|

| Starting Materials | 3-Hydroxy-3-methyl-2-butanone, Malononitrile |

| Catalyst/Base | Sodium ethoxide (NaOEt) |

| Solvent | Ethanol |

| Reaction Temperature | Room temperature (initial), then reflux (80 °C) |

| Reaction Time | 1.5 h stirring + 1 h reflux |

| Cooling | 0 °C overnight for precipitation |

| Product Yield | 51% |

| Product Appearance | Orange solid |

| Characterization Techniques | ^1H NMR, ^13C NMR |

Alternative Preparation Notes

- The compound is commercially available from chemical suppliers, indicating standardized synthesis routes are established.

- Modifications of the aldehyde or ketone component can lead to derivatives for further functionalization.

- The preparation is often followed by purification steps such as recrystallization or column chromatography to ensure high purity for research applications.

Research Findings and Applications Related to Preparation

- The compound serves as a key building block in synthesizing fluorescent probes, such as TCF-based probes for superoxide anion detection.

- Nanoparticle formulations incorporating this compound have been prepared by dissolving it with amphiphilic polymers in tetrahydrofuran (THF), followed by ultrasonic mixing and dialysis to remove solvent, yielding stable nanoparticles for biomedical imaging.

- Photophysical properties such as fluorescence quantum yield and photothermal behavior have been studied extensively, indicating the importance of high-purity synthesis for reproducible results.

Chemical Reactions Analysis

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile is a versatile compound that can undergo various chemical reactions:

Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of the cyano groups.

Substitution Reactions: It can undergo substitution reactions, particularly at the cyano groups.

Condensation Reactions: The cyano groups can also participate in condensation reactions to form new carbon-carbon bonds.

Cycloaddition Reactions: The furan ring can be involved in cycloaddition reactions with certain dienophiles.

Scientific Research Applications

Organic Synthesis

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Michael Additions : The compound can act as a Michael acceptor due to the presence of the cyano groups, facilitating the formation of carbon-carbon bonds.

- Condensation Reactions : It can undergo condensation with various nucleophiles to form more complex molecules, which are useful in drug discovery and development.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit bioactive properties:

- Anticancer Activity : Some studies suggest that compounds derived from this compound may demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells .

- Antimicrobial Properties : There are indications that this compound and its derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Dyes and Pigments : Due to its conjugated system, it can be utilized in the formulation of dyes and pigments for various applications including textiles and coatings.

- Organic Photovoltaics : Research has shown that compounds with similar structures can be used in organic solar cells as electron transport materials or light-harvesting components .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile involves its role as an electron acceptor. The compound’s cyano groups and furan ring contribute to its electron-accepting properties, making it suitable for use in organic electronics and fluorescence-based sensing . The molecular targets and pathways involved in its action are primarily related to its ability to participate in electron transfer processes.

Comparison with Similar Compounds

Chromophores with Cyclohexane-Fused Systems

A structurally modified analogue, (I), replaces the 4,5,5-trimethylfuran group with a cyclohexane-fused system (CCFP: [3-cyano-5,5-cyclohexane-2,5-dihydrofuran-2-ylidene]propanedinitrile). Key differences include:

| Feature | Target Compound | Cyclohexane-Fused (I) |

|---|---|---|

| Substituents | 4,5,5-Trimethylfuran | Cyclohexane ring |

| Planarity | Fully planar (deviation ≤ 0.010 Å) | Slight non-planarity due to cyclohexane |

| NLO Performance | High acceptor strength | Improved molecular packing |

The cyclohexane modification in (I) was designed to optimize molecular packing for enhanced NLO responses but slightly reduced planarity compared to the target compound .

Brominated Derivative (TCFBr)

The brominated derivative TCFBr incorporates two bromine atoms on the acceptor unit of the parent compound. Comparative studies in PDT show:

| Property | Target Compound (TCF) | TCFBr |

|---|---|---|

| Singlet Oxygen (¹O₂) Yield | Moderate | 1.5× higher |

| ROS Generation | Baseline | Enhanced total ROS |

| Therapeutic Efficacy | Effective against cancer cells | Superior cytotoxicity |

Bromination significantly improves photodynamic activity by enhancing intersystem crossing and ROS generation .

Pyridine-Based Insecticidal Analogues

Pyridine derivatives like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) share a cyano-pyridine core but differ in application:

| Feature | Target Compound | Pyridine Derivatives |

|---|---|---|

| Primary Use | NLO/PDT | Insecticidal activity |

| Bioactivity | N/A | 2× higher efficacy vs. acetamiprid |

| Key Functional Groups | Dicyanomethylene, furan | Thioacetamide, styryl groups |

These pyridine derivatives exhibit superior insecticidal activity against Aphis craccivora due to their sulfur-containing moieties and styryl substituents .

[Chloro(phenyl)methylidene]propanedinitrile

This compound (IUPAC name) shares the propanedinitrile backbone but replaces the furan system with a chloro-phenyl group:

| Feature | Target Compound | Chloro-Phenyl Analogue |

|---|---|---|

| Electron-Withdrawing Group | Furan + cyano | Chloro-phenyl |

| Applications | NLO/PDT | Limited literature |

| Stability | High thermal stability | Likely lower stability |

The chloro-phenyl analogue lacks the conjugated furan system, reducing its electron-accepting capacity compared to the target compound .

Photodynamic Therapy (PDT)

Encapsulated in dextran-cholesterol carriers, the target compound (TCF) and its brominated derivative (TCFBr) show promise in cancer treatment. TCFBr’s enhanced ¹O₂ and ROS generation (1.5× higher than TCF) highlight the impact of halogenation on photophysical properties .

Biological Activity

2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile, also known as TCF (the abbreviation for its full name), is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of TCF, focusing on its synthesis, optical properties, and applications in solar energy conversion and other areas.

- Molecular Formula : CHNO

- Molecular Weight : 199.21 g/mol

- CAS Number : 171082-32-9

- Melting Point : 203 °C

The compound is characterized by a furan moiety with cyano and malononitrile groups, contributing to its electrophilic nature and potential reactivity in biological systems.

Synthesis

TCF can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis often employs techniques such as refluxing in solvents like ethanol with catalysts to facilitate the reaction. The purity of synthesized TCF is typically greater than 98%, verified through HPLC and qNMR analyses .

Antioxidant Properties

Research indicates that TCF exhibits significant antioxidant activity. In a study examining various push-pull dyes, TCF was noted for its ability to scavenge free radicals effectively, which is critical in mitigating oxidative stress in biological systems .

Photodynamic Therapy Applications

TCF has been investigated for its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for targeting cancer cells. In vitro studies have demonstrated that TCF can induce apoptosis in certain cancer cell lines when exposed to specific wavelengths of light .

Solar Cell Applications

The incorporation of TCF into dye-sensitized solar cells (DSSCs) has shown promising results. A study reported that TCF functionalized diketopyrrolopyrrole-based dyes achieved a power conversion efficiency of 0.427%. This efficiency is attributed to the strong absorption characteristics of TCF in the visible spectrum, enhancing charge transfer processes .

Case Study 1: Antioxidant Activity Assessment

In a comparative study on various compounds, TCF was subjected to DPPH radical scavenging assays. The results indicated that TCF demonstrated a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid .

Case Study 2: Photodynamic Therapy Efficacy

A recent investigation focused on the use of TCF in PDT for breast cancer treatment. The study revealed that TCF effectively induced cell death in MDA-MB-231 cells when activated by laser light at 660 nm. The mechanism was linked to ROS generation leading to oxidative stress and subsequent apoptosis .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.21 g/mol |

| Melting Point | 203 °C |

| Antioxidant Activity | Significant (DPPH assay) |

| Power Conversion Efficiency | 0.427% (DSSC application) |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3-Cyano-4,5,5-trimethylfuran-2-ylidene)propanedinitrile?

- Methodology : The compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting precursors like dicyanomethylidene derivatives with substituted furans in the presence of a base (e.g., piperidine) in methanol. Characterization involves H/C NMR, HRMS, and X-ray crystallography to confirm purity and structure .

Q. How is the crystal structure of this compound resolved, and what software is commonly used?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed for structural determination. SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) are industry standards. Displacement ellipsoids and hydrogen-bonding networks are analyzed using ORTEP-3 for graphical representation .

Q. What safety precautions are critical during experimental handling?

- Methodology : Due to acute toxicity (oral, dermal) and severe eye irritation (GHS Category 1/2), use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. Dispose via authorized hazardous waste protocols .

Q. How are electronic properties like fluorescence or charge transfer characterized?

- Methodology : UV-Vis spectroscopy and fluorescence emission studies assess photophysical behavior. The compound’s donor–π–acceptor (D–π–A) structure enables applications in red-emitting fluorescent probes. Computational modeling (DFT) complements experimental data to predict electronic transitions .

Advanced Research Questions

Q. How can structural ambiguities (e.g., disorder in crystal lattices) be resolved during X-ray analysis?

- Methodology : Use SHELXL’s PART and SUMP instructions to model disorder. Refinement parameters (e.g., ADPs, restraints) are adjusted iteratively. Validation tools like PLATON or CCDC’s Mercury identify outliers. Cross-validate with spectroscopic data to confirm assignments .

Q. What strategies address contradictions in reported physical properties (e.g., melting points)?

- Methodology : Reproduce experiments under controlled conditions (e.g., heating rate, purity). Differential Scanning Calorimetry (DSC) provides precise melting points. Compare batch-specific impurities via HPLC-MS. Literature discrepancies often arise from polymorphic forms or solvent residues .

Q. How does the compound’s electronic structure influence its utility in chemical sensors?

- Methodology : The electron-deficient dicyanomethylidene group enhances redox activity, enabling selective detection of analytes (e.g., hypochlorous acid). Fluorescence quenching/restoration mechanisms are studied via time-resolved spectroscopy. Probe performance is validated in biologically relevant media .

Q. What computational approaches predict reactivity or stability under varying conditions?

- Methodology : Molecular dynamics (MD) simulations assess thermal stability. Quantum mechanical calculations (e.g., Gaussian, ORCA) model reaction pathways (e.g., nucleophilic attack at the cyano group). Solvent effects are incorporated using COSMO-RS or SMD implicit models .

Key Research Findings

- The compound exhibits strong fluorescence due to its D–π–A structure, making it valuable in bioimaging and environmental sensing .

- Structural disorder in crystals is common, requiring advanced refinement techniques to resolve .

- Safety protocols must prioritize minimizing exposure due to acute toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.